
Mal-PEG1-acid
Übersicht
Beschreibung
Mal-PEG1-acid is a polyethylene glycol (PEG) derivative containing a maleimide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group reacts specifically with thiol groups to form a covalent bond, enabling the connection of biomolecules with a thiol. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mal-PEG1-acid is synthesized by combining a maleimide group with a PEG chain and a terminal carboxylic acid. The maleimide group is highly reactive and facilitates the conjugation with thiol groups under mild conditions. The PEG spacer enhances solubility and stability in various environments .
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a stable product. The process typically includes the activation of the carboxylic acid group using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of amide bonds .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG1-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form a stable thioether linkage.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds
Common Reagents and Conditions
EDC: Used to activate the carboxylic acid group for amide bond formation.
HATU: Another activator used for amide bond formation.
Thiol-containing Compounds: React with the maleimide group to form thioether linkages
Major Products Formed
Thioether Linkages: Formed by the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed by the reaction of the terminal carboxylic acid with primary amine groups
Wissenschaftliche Forschungsanwendungen
Bioconjugation and Drug Development
Antibody-Drug Conjugates (ADCs)
Mal-PEG1-acid plays a crucial role in the development of ADCs, which combine the targeting capabilities of antibodies with the cytotoxic effects of drugs. The maleimide group allows for specific conjugation to thiol groups on antibodies, while the carboxylic acid group can form stable amide bonds with drug molecules. This targeted approach enhances therapeutic efficacy while minimizing off-target effects, making it particularly valuable in cancer therapy .
Proteolysis Targeting Chimeras (PROTACs)
In the realm of targeted protein degradation, this compound is used to synthesize PROTACs. These compounds leverage the ubiquitin-proteasome system to selectively degrade unwanted proteins within cells. The linker properties of this compound facilitate the recruitment of E3 ligases to target proteins, providing a powerful tool for therapeutic intervention in diseases such as cancer .
Chemical Synthesis
Linker in Complex Molecule Synthesis
this compound is employed as a linker in various chemical syntheses, enabling the formation of complex biomolecules and polymers. Its ability to form stable covalent bonds with thiol and amine groups under mild conditions makes it an ideal reagent for creating bioconjugates that require precise control over molecular architecture .
Biological Research
Protein Labeling and Tracking
The maleimide functionality of this compound allows for efficient labeling of proteins and peptides through thiol-specific reactions. This application is essential for studying protein interactions and dynamics in biological systems. The PEG spacer enhances solubility and stability, facilitating easier manipulation during experimental procedures .
Diagnostic Applications
In diagnostic assays, this compound can be used to create stable conjugates between biomarkers and detection agents. The improved solubility provided by the PEG chain reduces background interference in assays, enhancing sensitivity and specificity in diagnostic tests .
Industrial Applications
Production of PEGylated Compounds
this compound is utilized in the industrial synthesis of PEGylated compounds, which are important for improving the pharmacokinetic properties of therapeutic agents. By enhancing solubility and reducing immunogenicity, PEGylation can lead to better drug formulations with prolonged circulation times in biological systems .
Summary Table: Applications of this compound
Application Area | Description |
---|---|
Antibody-Drug Conjugates (ADCs) | Links cytotoxic drugs to antibodies for targeted cancer therapy |
Proteolysis Targeting Chimeras | Facilitates selective degradation of target proteins via E3 ligase recruitment |
Chemical Synthesis | Acts as a linker for synthesizing complex biomolecules and polymers |
Protein Labeling | Enables efficient labeling and tracking of proteins through thiol-specific reactions |
Diagnostic Applications | Creates stable conjugates for enhanced sensitivity in assays |
Industrial Production | Used in PEGylation processes to improve drug formulations |
Wirkmechanismus
Mal-PEG1-acid exerts its effects through the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts specifically with thiol groups to form stable thioether linkages, while the terminal carboxylic acid can form amide bonds with primary amine groups. This dual reactivity allows this compound to serve as a versatile linker in bioconjugation and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mal-PEG2-acid
- Mal-PEG3-acid
- Mal-PEG4-acid
- Mal-PEG5-acid
- Mal-PEG6-acid
- Mal-PEG8-acid
- Mal-PEG12-acid
Uniqueness
Mal-PEG1-acid is unique due to its single PEG unit, which provides a balance between solubility and reactivity. The maleimide group allows for specific conjugation with thiol groups, while the terminal carboxylic acid enables the formation of stable amide bonds. This combination of features makes this compound a versatile and valuable compound in various scientific and industrial applications .
Biologische Aktivität
Mal-PEG1-acid, identified by its CAS number 760952-64-5, is a significant compound in the field of bioconjugation, particularly known for its role as a non-cleavable linker in antibody-drug conjugates (ADCs). This article explores the biological activity of this compound, its applications, stability, and relevant research findings.
Chemical Structure and Properties
This compound consists of a maleimide group linked to a carboxylic acid group through a polyethylene glycol (PEG) chain. The molecular formula is , with a molecular weight of approximately 213.2 g/mol. Its structure enhances solubility in aqueous media, making it suitable for various biochemical applications.
Property | Value |
---|---|
Molecular Weight | 213.2 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 419.4 ± 30.0 °C |
Purity | ≥ 95% |
Storage Conditions | -20 °C |
This compound functions primarily through the formation of covalent bonds with thiol groups, a reaction facilitated by the maleimide moiety. This property is crucial for the development of ADCs, where the linker connects cytotoxic drugs to antibodies without cleavable characteristics, ensuring stability in circulation until reaching target cells.
Biological Applications
- Antibody-Drug Conjugates (ADCs) : this compound is extensively used in the synthesis of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity.
- Protein Modification : The compound can modify therapeutic proteins through PEGylation, enhancing their solubility and half-life in biological systems, thus improving therapeutic efficacy.
Stability and Reactivity
Research indicates that maleimide-based linkers like this compound can be susceptible to retro-Michael reactions, which may lead to deconjugation under certain conditions. Comparative studies have shown that while this compound retains sufficient stability for acute therapeutic use, alternative linkers such as mono-sulfone PEG may offer enhanced stability for prolonged applications.
Case Study: Stability Comparison
A study comparing maleimide-PEG and mono-sulfone-PEG demonstrated that maleimide conjugates exhibited less than 70% stability after incubation with glutathione, whereas mono-sulfone conjugates retained over 90% stability under identical conditions . This highlights the importance of linker selection based on intended application duration.
Research Findings
Numerous studies have explored the implications of using this compound in drug development:
- Karpov et al. (2018) demonstrated that ADCs utilizing this compound showed promising therapeutic profiles with reduced side effects compared to traditional chemotherapeutics .
- Knauf et al. (1988) highlighted how PEGylation with compounds like this compound significantly improved the pharmacokinetics of therapeutic proteins .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Mal-PEG1-acid, and how can its structural integrity be validated?
- Methodological Answer : this compound is typically synthesized via maleimide-PEG conjugation. Key steps include activating the PEG backbone with maleimide groups and coupling with carboxylic acid derivatives. Structural validation requires nuclear magnetic resonance (NMR) for confirming maleimide and PEG moieties, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment (>95%). Ensure reaction conditions (e.g., pH, temperature) are optimized to prevent maleimide hydrolysis .
Q. How does this compound function in antibody-drug conjugate (ADC) linker design, and what experimental parameters influence its stability?
- Methodological Answer : this compound enables site-specific conjugation via microbial transglutaminase (MTG)-mediated transpeptidation, targeting glutamine residues on antibodies. Stability depends on pH (optimal range: 6.5–7.5), buffer composition (avoid thiol-containing agents), and reaction time. Validate conjugation efficiency using SDS-PAGE, UV-Vis spectroscopy for drug-to-antibody ratio (DAR), and in vitro stability assays in serum .
Q. What analytical techniques are essential for characterizing this compound conjugates?
- Methodological Answer : Use size-exclusion chromatography (SEC) to monitor aggregation, dynamic light scattering (DLS) for hydrodynamic radius, and LC-MS for conjugate mass confirmation. For DAR quantification, employ hydrophobic interaction chromatography (HIC) or reverse-phase HPLC. Cross-validate results with fluorescence-based assays if the payload is fluorophore-tagged .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported DAR values for MTG-mediated this compound conjugates?
- Methodological Answer : Discrepancies in DAR values (e.g., theoretical vs. observed) often arise from incomplete enzyme-substrate binding or maleimide hydrolysis. To resolve this:
- Optimize MTG concentration and reaction time via kinetic studies.
- Use LC-MS to identify hydrolyzed maleimide byproducts.
- Implement orthogonal purification methods (e.g., affinity chromatography) to isolate conjugates with uniform DAR .
Q. What strategies improve the efficiency of this compound in crosslinking under non-ideal buffer conditions?
- Methodological Answer : In low-pH or high-salt buffers, maleimide reactivity decreases. Strategies include:
- Pre-activating maleimide with tris(2-carboxyethyl)phosphine (TCEP) to maintain reduced thiol groups.
- Using zwitterionic buffers (e.g., HEPES) to stabilize reaction intermediates.
- Conducting real-time monitoring via UV spectroscopy at 280 nm to track conjugation kinetics .
Q. How can researchers reconcile conflicting data on this compound’s solubility in aqueous versus organic solvents?
- Methodological Answer : Solubility discrepancies may stem from PEG chain hydration dynamics. For reproducible results:
- Pre-dissolve this compound in degassed water or dimethyl sulfoxide (DMSO) and confirm solubility via turbidity assays.
- Use dynamic vapor sorption (DVS) to study hygroscopicity effects.
- Cross-reference with literature using identical molecular weight PEG variants .
Q. What experimental controls are critical when assessing this compound’s biocompatibility in cellular assays?
- Methodological Answer : Include:
- Negative controls : Unconjugated antibodies or PEG-only compounds.
- Positive controls : Commercial maleimide-PEG conjugates (e.g., DBCO-PEG1-acid).
- Cytotoxicity assays : Measure cell viability via MTT or ATP luminescence after 24–72 hours.
- Validate specificity using blocking agents (e.g., excess free maleimide) .
Q. Data Analysis and Reproducibility
Q. How should researchers statistically analyze batch-to-batch variability in this compound synthesis?
- Methodological Answer : Perform ANOVA on purity (HPLC), molecular weight (MS), and conjugation efficiency (DAR) across ≥3 independent batches. Use coefficient of variation (CV) thresholds (<10% for critical parameters). Document raw data and processing steps in supplementary materials to enable replication .
Q. What are the best practices for reporting this compound’s physicochemical properties to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
Eigenschaften
IUPAC Name |
3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZFUAXOTCJZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.